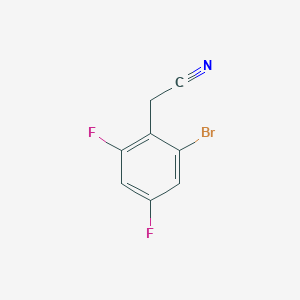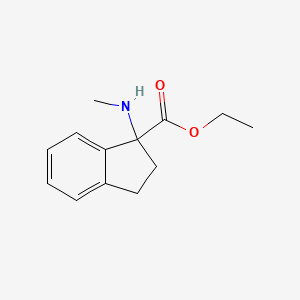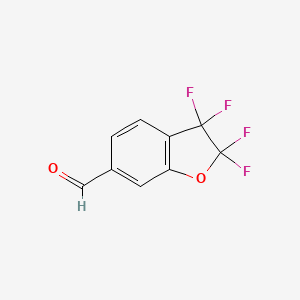
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde is a fluorinated benzofuran derivative. This compound is characterized by the presence of four fluorine atoms and an aldehyde group attached to the benzofuran ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the electrophilic fluorination of a suitable benzofuran precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes steps such as halogenation, fluorination, and formylation to introduce the aldehyde group. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid.
Reduction: Formation of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile compound in drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde is primarily determined by its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar fluorine content but different functional groups.
2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid: The oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: A structurally similar compound with methyl groups instead of fluorine atoms.
Uniqueness: 2,2,3,3-Tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde stands out due to its unique combination of fluorine atoms and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H4F4O2 |
|---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H4F4O2/c10-8(11)6-2-1-5(4-14)3-7(6)15-9(8,12)13/h1-4H |
InChI Key |
VZNJZYOYDKMSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


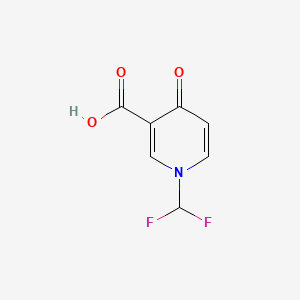
amine hydrochloride](/img/structure/B13475322.png)
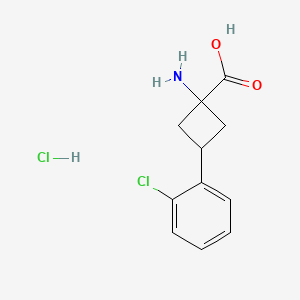
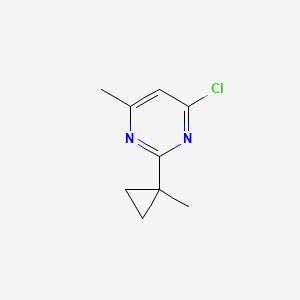

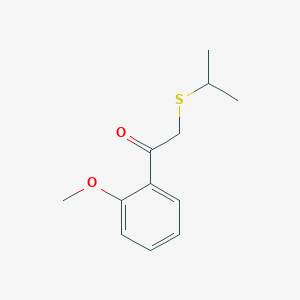
![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)
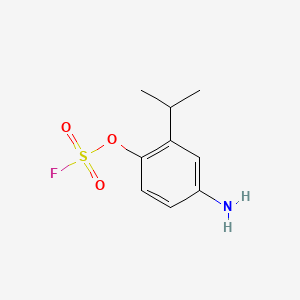
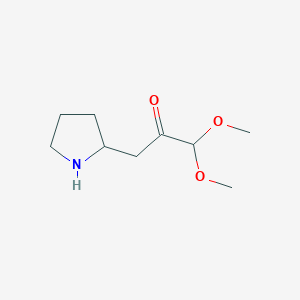
![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)
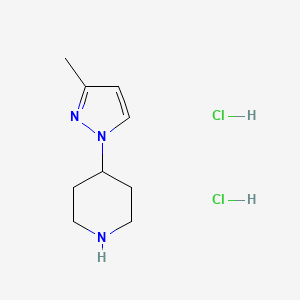
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)
